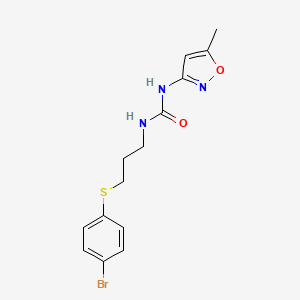

1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

Description

1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound that features a bromophenyl group, a thioether linkage, a propyl chain, and an isoxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-[3-(4-bromophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVMCKXFHALFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea typically involves multiple steps:

Formation of the 4-bromophenyl thioether: This can be achieved by reacting 4-bromothiophenol with a suitable alkylating agent.

Attachment of the propyl chain: The thioether is then reacted with a propyl halide under basic conditions to form the 3-(4-bromophenylthio)propyl intermediate.

Formation of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.

Coupling to form the final product: The final step involves coupling the 3-(4-bromophenylthio)propyl intermediate with the isoxazole derivative under conditions that facilitate urea formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Phenyl-substituted derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea has shown promise as a potential therapeutic agent due to its structural features that may allow it to interact with various biological targets:

- Antibacterial Properties : Studies have indicated that compounds with similar structures exhibit antibacterial activity, suggesting potential applications in treating infections.

- Urease Inhibition : The compound's thiourea backbone positions it as a candidate for urease inhibition, which is significant in treating conditions like peptic ulcers and kidney stones .

Research indicates that this compound may possess:

- Antifungal Activity : Similar derivatives have demonstrated efficacy against fungal pathogens, highlighting its potential in antifungal therapies.

- Enzyme Modulation : The structural characteristics allow for interactions with enzymes, potentially modulating their activity, which can be explored for drug development .

Case Studies

- Urease Inhibitors Development : A study focused on synthesizing thiourea hybrids, including compounds structurally related to this compound, demonstrated significant urease inhibition. The results indicated that modifications in functional groups influenced enzyme activity positively .

- Biological Evaluations : Investigations into similar compounds have shown promising results in vitro, supporting their potential as effective therapeutic agents against various diseases .

Mechanism of Action

The mechanism of action of 1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

- 1-(3-((4-Methylphenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

- 1-(3-((4-Fluorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

Uniqueness

1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs.

Biological Activity

1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic organic compound notable for its complex structure, which includes a bromophenyl group, a thioether linkage, and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆BrN₃O₂S

- Molecular Weight : 370.27 g/mol

- CAS Number : 899741-08-3

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Bromophenyl Group | Affects biological activity |

| Thioether Linkage | Potential for oxidation reactions |

| Propyl Chain | Structural stability |

| Isoxazole Ring | May interact with biological targets |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the antibacterial properties of several derivatives, including those with halogen substitutions. The presence of bromine was found to enhance the antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar compounds .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A (Similar Structure) | 0.0039 | S. aureus |

| Compound B (Halogenated Derivative) | 0.025 | E. coli |

| Compound C (Non-Halogenated) | >0.1 | No significant activity |

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting antifungal activity for related compounds. While specific data on this compound is limited, structural analogs have shown effectiveness against fungal pathogens.

Mechanism of Action:

The proposed mechanism involves the interaction of the compound with key enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.

The biological activity of this compound likely stems from its ability to interact with specific biological targets, such as enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi. The thioether and isoxazole components may play crucial roles in these interactions, potentially leading to covalent bonding with target proteins.

Research Applications

This compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new antibiotics or antifungals.

- Biochemical Research : As a probe for studying enzyme mechanisms or microbial resistance.

Q & A

What are the recommended synthetic routes for 1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea, and what key intermediates should be prioritized?

Basic Research Question

Methodological Answer:

The synthesis of this urea derivative involves two primary steps: (1) preparation of the thioether-linked propyl chain and (2) coupling with the 5-methylisoxazole moiety. A plausible route includes:

- Step 1: React 4-bromothiophenol with 1,3-dibromopropane to form 3-((4-bromophenyl)thio)propyl bromide, a key intermediate.

- Step 2: Introduce the urea linkage via reaction with 5-methylisoxazol-3-amine using carbonyldiimidazole (CDI) or phosgene analogs as coupling agents .

Critical Intermediates:

| Intermediate | Role | Purification Tips |

|---|---|---|

| 3-((4-Bromophenyl)thio)propyl bromide | Thioether backbone | Column chromatography (hexane:EtOAc) |

| 5-Methylisoxazol-3-amine | Urea coupling partner | Recrystallization (EtOH/H₂O) |

Reference Conditions:

- For urea bond formation, use anhydrous DMF at 60°C under nitrogen, as demonstrated in analogous urea syntheses .

Which spectroscopic techniques are most effective for characterizing the structure of this urea derivative, and what spectral markers should researchers focus on?

Basic Research Question

Methodological Answer:

- 1H/13C NMR: Focus on the urea NH protons (δ 8.5–9.5 ppm, broad) and the isoxazole C-3 proton (δ 6.3–6.5 ppm). The 4-bromophenyl group will show aromatic protons as a doublet (δ 7.3–7.5 ppm, J = 8.8 Hz) .

- FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

- HRMS: Verify molecular ion [M+H]+ with exact mass (calculated for C₁₄H₁₅BrN₃O₂S: 376.01 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.